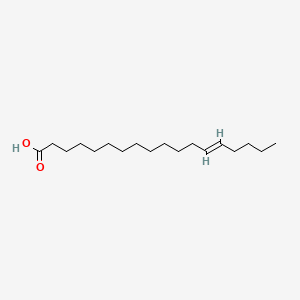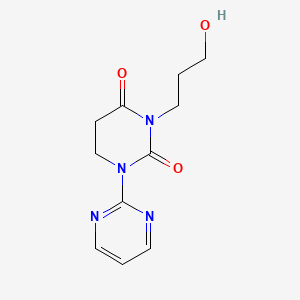
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, along with an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one typically involves the bromination of 1-(2,3-dichloro-6-nitrophenyl)ethan-1-one. The reaction is carried out by adding bromine to a solution of the starting material in an appropriate solvent, such as chloroform or dichloromethane, at a controlled temperature. The reaction mixture is then stirred until the bromination is complete, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.
Reduction: The primary product is 2-Amino-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one.
Oxidation: The primary product is 2-Bromo-1-(2,3-dichloro-6-nitrophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of functional materials with specific properties, such as polymers or dyes.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,3-dichloro-6-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and nitro groups can enhance the compound’s binding affinity
Eigenschaften
Molekularformel |
C8H4BrCl2NO3 |
|---|---|
Molekulargewicht |
312.93 g/mol |
IUPAC-Name |
2-bromo-1-(2,3-dichloro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2NO3/c9-3-6(13)7-5(12(14)15)2-1-4(10)8(7)11/h1-2H,3H2 |
InChI-Schlüssel |
LUHCHNHBEIYLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
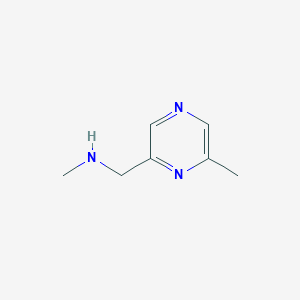
![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)
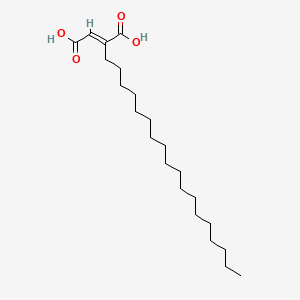
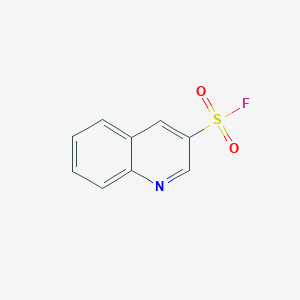
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
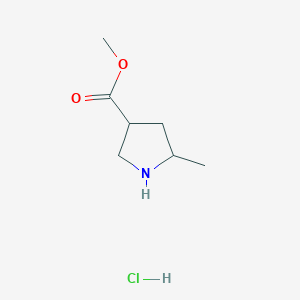
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
